molecular formula C₁₉H₁₈N₂O₂S B028865 (3Ar,6aS)-1,3-dibenzyl-6,6a-dihydro-3aH-thieno[3,4-d]imidazole-2,4-dione CAS No. 33607-57-7

(3Ar,6aS)-1,3-dibenzyl-6,6a-dihydro-3aH-thieno[3,4-d]imidazole-2,4-dione

Cat. No.: B028865
CAS No.: 33607-57-7
M. Wt: 338.4 g/mol
InChI Key: XJZIDYQGGLZUIO-IAGOWNOFSA-N
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Description

cis-1,3-Dibenzylhexahydro-1H-thieno[3,4-d]imidazole-2,4-dione: is a heterocyclic organic compound with the molecular formula C19H18N2O2S. It is a derivative of thieno[3,4-d]imidazole and is characterized by the presence of two benzyl groups attached to the nitrogen atoms in the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1,3-Dibenzylhexahydro-1H-thieno[3,4-d]imidazole-2,4-dione typically involves the cyclization of urea derivatives. One efficient method involves the reaction of dibromide with benzylamine to form the corresponding amine, which is then cyclized to produce the desired compound . The reaction conditions often include the use of solvents such as chloroform, ethyl acetate, and methanol, and the reactions are typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: cis-1,3-Dibenzylhexahydro-1H-thieno[3,4-d]imidazole-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of the benzyl groups and the thieno[3,4-d]imidazole core .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Properties

IUPAC Name

(3aR,6aS)-1,3-dibenzyl-6,6a-dihydro-3aH-thieno[3,4-d]imidazole-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c22-18-17-16(13-24-18)20(11-14-7-3-1-4-8-14)19(23)21(17)12-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZIDYQGGLZUIO-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(=O)S1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](C(=O)S1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33607-57-7
Record name cis-(±)-1,3-dibenzyldihydro-1H-thieno[3,4-d]imidazole-2,4(3H,3aH)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.888
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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